2-hydroxy-N-(3-isopropoxypropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
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Overview
Description
Pyridopyrimidines are a class of heterocyclic compounds that contain a pyrimidine ring fused to a pyridine ring . They are of great interest due to their biological potential. The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .
Molecular Structure Analysis
Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .
Chemical Reactions Analysis
The reactions of heterocyclic ketene aminals (HKAs) with electron-deficient reagents offer a facile route to functionalized imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine derivatives .
Physical and Chemical Properties Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Scientific Research Applications
Synthesis and Biological Evaluation
- Synthesis and Antimicrobial Activity : Pyrido[1,2-a]pyrimidine derivatives, including compounds structurally related to 2-hydroxy-N-(3-isopropoxypropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, have been synthesized and evaluated for their antimicrobial activity. The synthesis involves the condensation of different arylidenes with 2-aminopyridine, characterized using spectral techniques. These compounds were screened against several microbes, indicating potential applications in developing antimicrobial agents (Merja et al., 2004).
Modification for Enhanced Properties
- Chemical Modification for Analgesic Properties : The chemical modification of pyrido[1,2-a]pyrimidine derivatives, aiming to optimize their biological properties, particularly analgesic effects, has been explored. By modifying the pyridine moiety and synthesizing N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides with different substitutions, increased biological activity was observed in specific derivatives, suggesting a method to enhance analgesic properties (Ukrainets et al., 2015).
Diuretic Properties Evaluation
- Assessment of Diuretic Properties : The diuretic properties of alkyl-, arylalkyl-, and arylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid were prepared and compared with structurally similar compounds. This research aimed at establishing a structure-biological activity relationship to understand the potential diuretic applications of these compounds (Ukrainets et al., 2008).
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown . It is likely that it interacts with its targets in a manner similar to other pyrido[1,2-a]pyrimidine derivatives . These interactions could lead to changes in the activity of the target proteins, potentially altering cellular processes.
Biochemical Pathways
Based on the biological activities of similar compounds, it can be speculated that this compound may influence a variety of biochemical pathways, potentially including those involved in inflammation, viral replication, and cancer progression .
Result of Action
Given the potential biological activities of similar compounds, it is plausible that this compound could have a range of effects at the molecular and cellular levels, potentially including anti-inflammatory, antiviral, and anticancer effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Future Directions
Properties
IUPAC Name |
2-hydroxy-4-oxo-N-(3-propan-2-yloxypropyl)pyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-10(2)22-9-5-7-16-13(19)12-14(20)17-11-6-3-4-8-18(11)15(12)21/h3-4,6,8,10,20H,5,7,9H2,1-2H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVMYMYENGHRPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=C(N=C2C=CC=CN2C1=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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